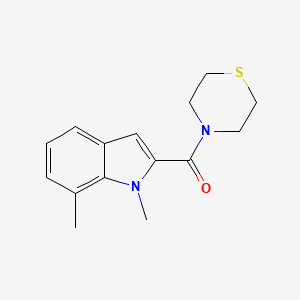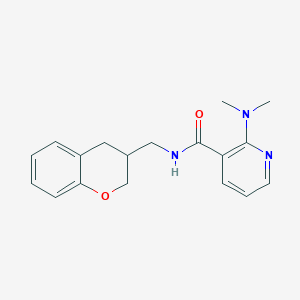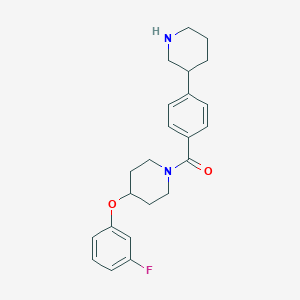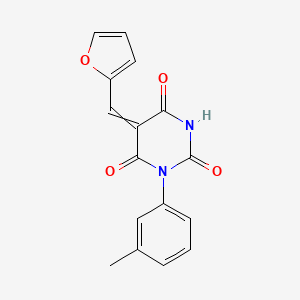
1,7-dimethyl-2-(4-thiomorpholinylcarbonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 1,7-dimethyl-2-(4-thiomorpholinylcarbonyl)-1H-indole, often involves intricate reactions that provide the desired functionalization on the indole core. For instance, Avdeenko et al. (2020) described the synthesis of new indole derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole, highlighting the versatility of indole modifications through redox reactions and 1,4-addition schemes [A. Avdeenko, S. Konovalova, I. Yakymenko, 2020].
Molecular Structure Analysis
The molecular structure of indole derivatives, such as 1,7-dimethyl-2-(4-thiomorpholinylcarbonyl)-1H-indole, is crucial for understanding their chemical behavior. Kaynak et al. (2013) explored the crystal structures of indole derivatives, revealing the planarity of the indole heterocycle and how hydrogen bonding and weak interactions like π⋯π stacking influence the molecular conformation [F. Kaynak, S. Özbey, N. Karalı, 2013].
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions due to the reactive nature of the indole ring and the attached functional groups. For example, the work by Fujita et al. (2002) showcases the oxidative cyclization of amino alcohols, demonstrating the synthetic versatility of indole compounds and their potential to form complex structures [K. Fujita, Kazunari Yamamoto, R. Yamaguchi, 2002].
Physical Properties Analysis
The physical properties of indole derivatives are influenced by their molecular structure. For instance, crystallographic studies provide insights into the solid-state conformation, intermolecular interactions, and how these aspects affect the compound's physical properties, such as solubility and melting point [S. Tariq et al., 2020].
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity and stability, are largely determined by their molecular framework. Research by Du et al. (2011) on the electrosynthesis of substituted 1H-indoles from o-nitrostyrenes highlights innovative methods to manipulate the indole core, offering new pathways to tailor the chemical properties of these compounds for specific applications [Peng Du, Jonathan L. Brosmer, D. Peters, 2011].
Propiedades
IUPAC Name |
(1,7-dimethylindol-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-4-3-5-12-10-13(16(2)14(11)12)15(18)17-6-8-19-9-7-17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTVXXOMOLCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662732.png)

![9-(1H-imidazol-4-ylmethyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5662744.png)
![ethyl 4-{3-[(benzylamino)carbonyl]phenoxy}piperidine-1-carboxylate](/img/structure/B5662747.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5662764.png)

![1-[(1-benzyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5662771.png)
![3-{[1-(methylsulfonyl)piperidin-4-yl]oxy}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5662777.png)
![8-[(2-ethoxypyridin-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662790.png)
![N'-{(3S*,4R*)-1-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5662792.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5662800.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5662820.png)
![1-[4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5662827.png)
